5-Iodoindole

Vue d'ensemble

Description

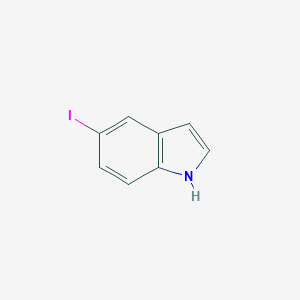

5-Iodoindole: is an organic compound with the molecular formula C8H6IN . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of an iodine atom at the 5-position of the indole ring. This modification imparts unique chemical properties to the molecule, making it valuable in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Halogenation of Indole: One common method for preparing 5-Iodoindole involves the halogenation of indole. This can be achieved by reacting indole with iodine in the presence of an oxidizing agent such as potassium iodate or sodium hypochlorite.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of an indole derivative with an iodoarene.

Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes. The halogenation method is particularly favored due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Iodoindole can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and amines.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under mild conditions.

Major Products:

Substitution Products: Depending on the substituent introduced, products can include 5-alkylindoles, 5-arylindoles, and 5-aminoindoles.

Oxidation Products: this compound-2,3-dione is a common oxidation product.

Reduction Products: 5-iodoindoline is a typical reduction product.

Applications De Recherche Scientifique

Antimicrobial Properties

Antibacterial Activity Against Multidrug-Resistant Bacteria

5-Iodoindole has demonstrated potent antimicrobial activity, particularly against multidrug-resistant strains of bacteria such as Acinetobacter baumannii. In a study, it was shown to effectively inhibit bacterial growth, biofilm formation, and motility. The compound induced rapid cell death through mechanisms involving membrane damage and increased reactive oxygen species (ROS) production .

- Mechanism of Action : The efficacy of this compound is attributed to its ability to disrupt the bacterial cell membrane, leading to significant loss of cytoplasmic proteins and sugars. At a concentration of 200 µg/mL, protein release was 11.2-fold higher compared to controls .

Broad-Spectrum Antimicrobial Activity

In addition to its effects on A. baumannii, this compound has shown antimicrobial activity against other pathogens including various strains of E. coli, Staphylococcus aureus, and the fungus Candida albicans. The compound was effective at concentrations around 486 µg/mL, with significant reductions in colony-forming units (CFUs) observed across different microbial species .

Nematicidal and Insecticidal Applications

Effects on Plant-Parasitic Nematodes

This compound exhibits notable nematicidal properties against plant-parasitic nematodes such as Bursaphelenchus xylophilus and Meloidogyne incognita. Research indicates that it induces death in nematodes through a unique mechanism involving the formation of giant vacuoles, leading to a type of cell death known as methuosis .

- Efficacy : At concentrations as low as 0.05 mM, this compound significantly reduced nematode survival rates. Complete mortality was observed at higher concentrations (0.1 mM), making it a potential candidate for eco-friendly pest control strategies in agriculture .

Medicinal Chemistry Applications

Potential Drug Development

The structural properties of this compound make it a valuable scaffold for the development of new therapeutic agents. Its ability to act as an agonist for glutamate-gated chloride channels suggests potential applications in treating parasitic infections . Furthermore, the compound's safety profile has been demonstrated in various models, indicating its suitability for further pharmacological exploration .

Summary Table of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Antimicrobial | Effective against A. baumannii, E. coli, etc. | Induces rapid cell death via membrane disruption |

| Nematicidal | Targets Bursaphelenchus xylophilus | Induces methuosis; effective at low concentrations |

| Medicinal Chemistry | Potential drug development scaffold | Safe in biological models; acts on specific receptors |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound rapidly killed A. baumannii and inhibited biofilm formation effectively compared to traditional antibiotics .

- Nematicidal Activity : Research indicated that this compound caused significant mortality in nematodes at concentrations as low as 0.05 mM, with observed morphological changes consistent with vacuolation .

- Safety Profile : In studies involving plant models, this compound showed no toxicity towards Brassica oleracea and Raphanus raphanistrum, supporting its ecological safety for agricultural applications .

Mécanisme D'action

The mechanism of action of 5-Iodoindole and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways and exerting therapeutic effects . The exact mechanism can vary depending on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

5-bromo-1H-indole: Similar to 5-Iodoindole, but with a bromine atom instead of iodine.

5-chloro-1H-indole: Contains a chlorine atom at the 5-position.

5-fluoro-1H-indole: Features a fluorine atom at the 5-position.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts higher reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .

Activité Biologique

5-Iodoindole is a halogenated indole derivative that has garnered significant attention due to its diverse biological activities, particularly in antimicrobial and nematicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and potential applications.

Antimicrobial Activity

Mechanisms of Action

This compound exhibits potent antimicrobial properties against a range of bacteria, including multidrug-resistant strains. Its mechanism primarily involves the induction of reactive oxygen species (ROS), leading to cell membrane disruption and cytoplasmic leakage. For instance, studies have shown that treatment with this compound can increase ROS production significantly, resulting in the loss of plasma membrane integrity and substantial cell shrinkage in bacteria like Escherichia coli and Staphylococcus aureus .

Efficacy Against Bacterial Persisters

One notable characteristic of this compound is its ability to eradicate persister cells—dormant bacterial cells that are typically resistant to conventional antibiotics. In experiments, this compound demonstrated a remarkable capacity to kill persister cells derived from both stationary and exponential phases of bacterial growth. At concentrations as low as 1.0 mM, it completely eliminated persister cells from E. coli O157:H7 and methicillin-resistant S. aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these bacteria were found to be between 1.0 and 2.0 mM, highlighting its effectiveness compared to other halogenated indoles .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans. It was noted that this compound not only inhibits fungal growth but also affects biofilm formation—an important factor in fungal virulence . The ability to disrupt biofilms is particularly significant as biofilms contribute to chronic infections and resistance against antifungal treatments.

Nematocidal Activity

This compound has also been studied for its nematicidal properties, particularly against root-knot nematodes (Meloidogyne spp.). Research indicates that it induces severe phenotypic deformities in nematodes, such as organ disruption and increased vacuolization, leading to reduced fecundity and increased mortality rates . The compound's mechanism appears to involve rigid binding to specific receptors in nematodes, similar to the action of abamectin—a well-known anthelmintic agent .

Safety Profile

Despite its potent biological activities, studies have indicated that this compound is relatively safe for non-target organisms. It has been reported as nontoxic in various plant models, suggesting potential applications in agricultural settings without harming beneficial flora .

Summary of Research Findings

Propriétés

IUPAC Name |

5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQLYTUWUQMGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382031 | |

| Record name | 5-Iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-91-4 | |

| Record name | 5-Iodoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-iodoindole exhibits its antibacterial activity through multiple mechanisms. Primarily, it disrupts the integrity of the bacterial cell membrane, leading to cell shrinkage and death. This is linked to the induction of reactive oxygen species (ROS) within the bacterial cells. [, ]. This compound also demonstrates antibiofilm properties by hindering biofilm formation and motility in bacteria like Acinetobacter baumannii [] and Serratia marcescens [].

ANone: The molecular formula of this compound is C8H6IN, and its molecular weight is 255.05 g/mol.

A: While this compound itself has not been extensively studied for catalytic applications, it serves as a common starting material in various organic synthesis reactions. For instance, it is utilized in the synthesis of 5-(pyren-1-ylethynyl)indole, a DNA intercalator known as twisted intercalating nucleic acid (TINA), via a Cu-mediated Sonogashira palladium-catalyzed coupling reaction. [].

A: The presence of the iodine atom at the 5th position of the indole ring appears crucial for the biological activity of this compound. This is supported by research showing that various halogenated indoles, including this compound, exhibit potent antimicrobial and antivirulence activities against different bacterial species, while non-halogenated indoles show less potency []. Further research is needed to fully understand the structure-activity relationships and optimize the potency and selectivity of this compound derivatives.

A: Yes, this compound has demonstrated efficacy against multidrug-resistant Acinetobacter baumannii strains, showing comparable effectiveness to commercial antibiotics like ciprofloxacin, colistin, and gentamicin in inhibiting growth and biofilm formation []. Furthermore, it exhibited efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. []

A: Yes, this compound successfully improved the survival rate of brine shrimp larvae infected with Vibrio campbellii. This study highlighted its potential as a protective agent against bacterial infections in aquaculture. [] Another study showed that this compound reduced the virulence of Candida albicans in a Caenorhabditis elegans model system. []

ANone: While specific resistance mechanisms against this compound have not been extensively studied, its mechanism of action, particularly its disruption of the bacterial membrane, could potentially lead to the development of resistance. Further research is needed to understand and mitigate potential resistance development.

ANone: Based on the available research, this compound shows promise for various applications, including:

- Antibacterial agent: Its efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, makes it a potential candidate for developing new antibacterial drugs. [, , , ]

- Antibiofilm agent: Its ability to inhibit biofilm formation in various bacterial species suggests potential applications in preventing biofilm-related infections, particularly in medical device coatings. [, , , ]

- Antivirulence agent: this compound's ability to reduce the virulence of bacterial pathogens by interfering with quorum sensing and virulence factor production opens up possibilities for developing antivirulence therapies. [, ]

- Nematicidal agent: Preliminary studies suggest potential nematicidal activity of this compound, which could be further explored for applications in agriculture. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.